REACTION_SMILES
|
[CH:1]([CH3:2])([CH3:3])[N:4]1[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1.[Cl:10][c:11]1[n:12][cH:13][c:14](-[c:17]2[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]2)[cH:15][n:16]1>>[CH:1]([CH3:2])([CH3:3])[N:4]1[CH2:5][CH2:6][N:7]([c:11]2[n:12][cH:13][c:14](-[c:17]3[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]3)[cH:15][n:16]2)[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N1CCNCC1
|
Name
|
N#Cc1ccc(-c2cnc(Cl)nc2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(-c2cnc(Cl)nc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1CCN(c2ncc(-c3ccc(C#N)cc3)cn2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |